molecular formula C2H6S4 B1221922 Dimethyl tetrasulfide CAS No. 5756-24-1

Dimethyl tetrasulfide

Cat. No. B1221922
CAS RN: 5756-24-1
M. Wt: 158.3 g/mol
InChI Key: NPNIZCVKXVRCHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl tetrasulfide's synthesis involves various methods, including the reaction of dimethyl disulfide with methanol in the presence of a solid catalyst like aluminum γ-oxide, leading to high yields of dimethyl sulfide, a precursor to this compound (Mashkina, 2011). Another notable method includes the use of dimethylthiarum disulfide (DTD) as an efficient sulfur-transfer reagent for the synthesis of phosphorothioate oligonucleotides, showcasing the versatility of sulfur-containing compounds in synthesis processes (Wang, Song, & Sanghvi, 2005).

Molecular Structure Analysis

The molecular structure of this compound and related compounds facilitates various chemical reactions and properties. For instance, dimethyl(methylthio)sulfonium tetrafluoroborate has been utilized for disulfide bond formation in peptides, demonstrating the impact of molecular structure on chemical functionality (Bishop, Jones, & Chmielewski, 1993).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are crucial for synthesizing a wide range of compounds. The use of dimethyl sulfoxide (DMSO) in synthesis demonstrates the chemical versatility and reactivity of sulfur-containing molecules. DMSO acts as a synthon for various functional groups, illustrating the broad utility of sulfur compounds in organic chemistry (Jones-Mensah, Karki, & Magolan, 2016).

Physical Properties Analysis

The analysis of this compound's physical properties is essential for its application in various fields. For example, the development and optimization of methods for the determination of sulfide and polysulfides in drinking water systems highlight the importance of understanding the physical behavior of these compounds in environmental contexts (Kristiana, Heitz, Joll, & Sathasivan, 2010).

Chemical Properties Analysis

The chemical properties of this compound and related sulfur compounds enable their use in various scientific applications. For instance, the development of in-house reference materials for the determination of inorganic polysulfides in water showcases the analytical applications of these compounds, emphasizing their chemical stability and reactivity (Rizkov, Lev, Gun, Anisimov, & Kuselman, 2004).

Scientific Research Applications

Energy Storage Material

  • Organic Sulfur-Based Energy Storage : DMS4 has been studied as part of a new class of organic sulfur-based materials for energy storage, specifically in the context of polysulfides which contain multiple sulfur atoms. These materials demonstrate high energy densities, potentially surpassing those of disulfides. Electrochemical studies indicate significant specific energies for lithium-based batteries using these polysulfides (Naoi, Kawase, & Inoue, 1997).

Medical Research

  • Anticancer Effects : Research on dimethyl sulfides, including DMS4, has shown that they possess anticancer effects. Specifically, they have been found to induce apoptosis in human leukemia cells. These findings suggest a potential therapeutic application in cancer treatment (Zhang, Wu, Zhu, Shimoishi, Nakamura, & Murata, 2008).

Electrochemistry

  • Lithium-Sulfur Battery Development : DMS4 is involved in the development of electrolytes for lithium-sulfur batteries. Studies on binary electrolytes combining DMS4 with other compounds have shown promising results for enhancing battery performance (Chang, Lee, Kim, & Kim, 2002).

Chemical Synthesis

  • Reagent for Disulfide Bond Formation : DMS4 has been used as a reagent for disulfide bond formation in peptides, indicating its utility in the field of chemical synthesis and molecular biology (Bishop, Jones, & Chmielewski, 1993).

Environmental Chemistry

  • Decomposition in Aquatic Systems : The decomposition of DMS4 in aquatic systems has been studied to understand its environmental impact. Its decomposition in the presence of oxygen and absence of light has been characterized, revealing long half-lives and potential ecological effects (Buchshtav, Amrani, Said-Ahmad, & Kamyshny Jr, 2019).

Spectroscopy

  • Photoelectron Spectroscopy Studies : Investigations into dimethyl sulfides, including DMS4, using ultraviolet photoelectron spectroscopy have provided insights into the electronic structure of these compounds, contributing to a better understanding of their chemical properties (Chang, Young, Prather, & Cheng, 1986).

Safety and Hazards

Dimethyl tetrasulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Relevant Papers

There are several papers related to this compound. For example, a paper discusses the chemical and biochemical mechanisms underlying the cardioprotective roles of dietary organopolysulfides . Another paper provides emerging understanding of the mechanism of action for Dimethyl . More papers can be found on Semantic Scholar .

Biochemical Analysis

Biochemical Properties

Dimethyl tetrasulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase. This interaction can modulate the enzyme’s activity, thereby affecting the cellular redox state .

Cellular Effects

This compound has been shown to induce apoptosis in certain cancer cell lines, such as human leukemia Jurkat cells and HL-60 cells . This compound influences cell function by generating reactive oxygen species (ROS), which in turn activate caspase-3, a key enzyme in the apoptotic pathway. Additionally, this compound can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the generation of ROS, which can cause oxidative damage to cellular components. This oxidative stress can lead to the activation of various signaling pathways, including those involved in apoptosis. This compound can also bind to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and impaired cellular function. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of other sulfur-containing compounds. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity, with higher concentrations potentially leading to increased toxicity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses .

properties

IUPAC Name

(methyltetrasulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S4/c1-3-5-6-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNIZCVKXVRCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063997
Record name Tetrasulfide, dimethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5756-24-1
Record name Dimethyl tetrasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5756-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrasulfide, dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasulfide, dimethyl
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Record name Tetrasulfide, dimethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl tetrasulphide
Source European Chemicals Agency (ECHA)
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Record name Dimethyl tetrasulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041065
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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